

LANCL1 siRNA stability and storage conditions

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Compound of Interest

Compound Name: *LANCL1 Human Pre-designed
siRNA Set A*

Cat. No.: *B15136190*

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LANCL1 siRNA Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage conditions for LANCL1 siRNA. Adherence to these guidelines is critical for ensuring the integrity, functionality, and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store my lyophilized LANCL1 siRNA upon receipt?

A: Upon receipt, your lyophilized LANCL1 siRNA is stable at room temperature for 2-4 weeks. [1][2][3] For long-term storage, it is highly recommended to store the dry siRNA pellet at -20°C or -80°C in a non-frost-free freezer, where it will be stable for at least one year. [2][3][4][5]

Q2: What is the recommended procedure for resuspending lyophilized LANCL1 siRNA?

A: To resuspend your LANCL1 siRNA, briefly centrifuge the tube to ensure the pellet is at the bottom. [3] Use an RNase-free buffer, such as 1X TE buffer (10 mM Tris-HCl, pH 7.5; 0.1 mM EDTA), to resuspend the siRNA to a convenient stock concentration, typically between 20-100 µM. [2] RNase-free water can also be used. [2][6]

Q3: How should I store my resuspended LANCL1 siRNA?

A: Resuspended LANCL1 siRNA should be stored at -20°C or -80°C.[2] It is best practice to aliquot the resuspended siRNA into smaller working volumes to avoid repeated freeze-thaw cycles.[1][2][4] Under these conditions, the siRNA solution is stable for at least six months.[2][4]

Q4: How many times can I freeze and thaw my resuspended LANCL1 siRNA?

A: It is strongly advised to limit the number of freeze-thaw cycles. Do not exceed 3-5 freeze-thaw cycles, as this can compromise the integrity of the siRNA duplex.[1][2] Storing the siRNA in aliquots is the most effective way to minimize freeze-thawing.[2][4]

Q5: What precautions should I take to prevent my LANCL1 siRNA from degrading?

A: RNA molecules are susceptible to degradation by RNases. Therefore, it is crucial to maintain an RNase-free environment. Always wear gloves and use RNase-free pipette tips, tubes, and reagents when handling your LANCL1 siRNA.[6]

Troubleshooting Guide

Q: I am not seeing the expected gene knockdown in my experiment. Could my LANCL1 siRNA have degraded?

A: Loss of gene silencing activity can be due to siRNA degradation. To troubleshoot this issue, consider the following:

- **Storage Conditions:** Verify that your siRNA has been stored at the correct temperature and protected from excessive freeze-thaw cycles.
- **RNase Contamination:** Review your handling procedures to ensure you have maintained an RNase-free environment.
- **siRNA Integrity:** You can assess the integrity of your siRNA by running a sample on a non-denaturing polyacrylamide gel electrophoresis (PAGE). A distinct band should be visible.

Q: I ran my LANCL1 siRNA on a gel and see multiple bands or a smear. What does this indicate?

A: The presence of multiple bands or a smear on a gel is indicative of siRNA degradation. This could be due to RNase contamination or improper storage. It is recommended to use a fresh

aliquot of siRNA for your experiments. If the problem persists, it may be necessary to re-evaluate your handling and storage protocols.

Data Presentation: siRNA Stability

Table 1: Stability of Lyophilized siRNA

Storage Temperature	Duration	Stability
Room Temperature	2-4 weeks	Stable[1][2][3]
-20°C	At least 3 years	Stable[1]
-80°C	At least 3 years	Stable[1]

Table 2: Stability of Resuspended siRNA

Storage Temperature	Duration	Stability
-20°C	At least 6 months	Stable[2][4]
-80°C	At least 6 months	Stable[1]

Experimental Protocols

Protocol: Assessing LANCL1 siRNA Integrity by Non-Denaturing PAGE

This protocol allows for the visualization of siRNA duplex integrity.

Materials:

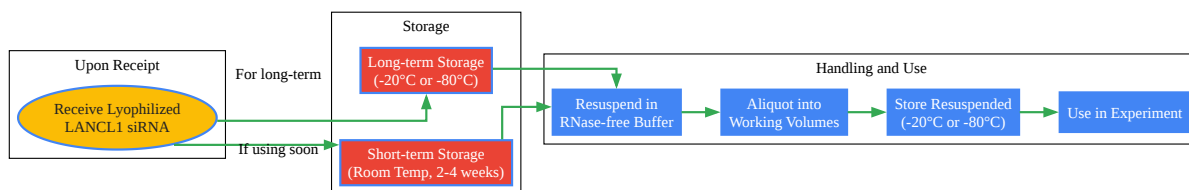
- LANCL1 siRNA sample
- RNase-free water and 1X TE buffer
- 15-20% non-denaturing polyacrylamide gel
- 1X TBE buffer (Tris/Borate/EDTA)

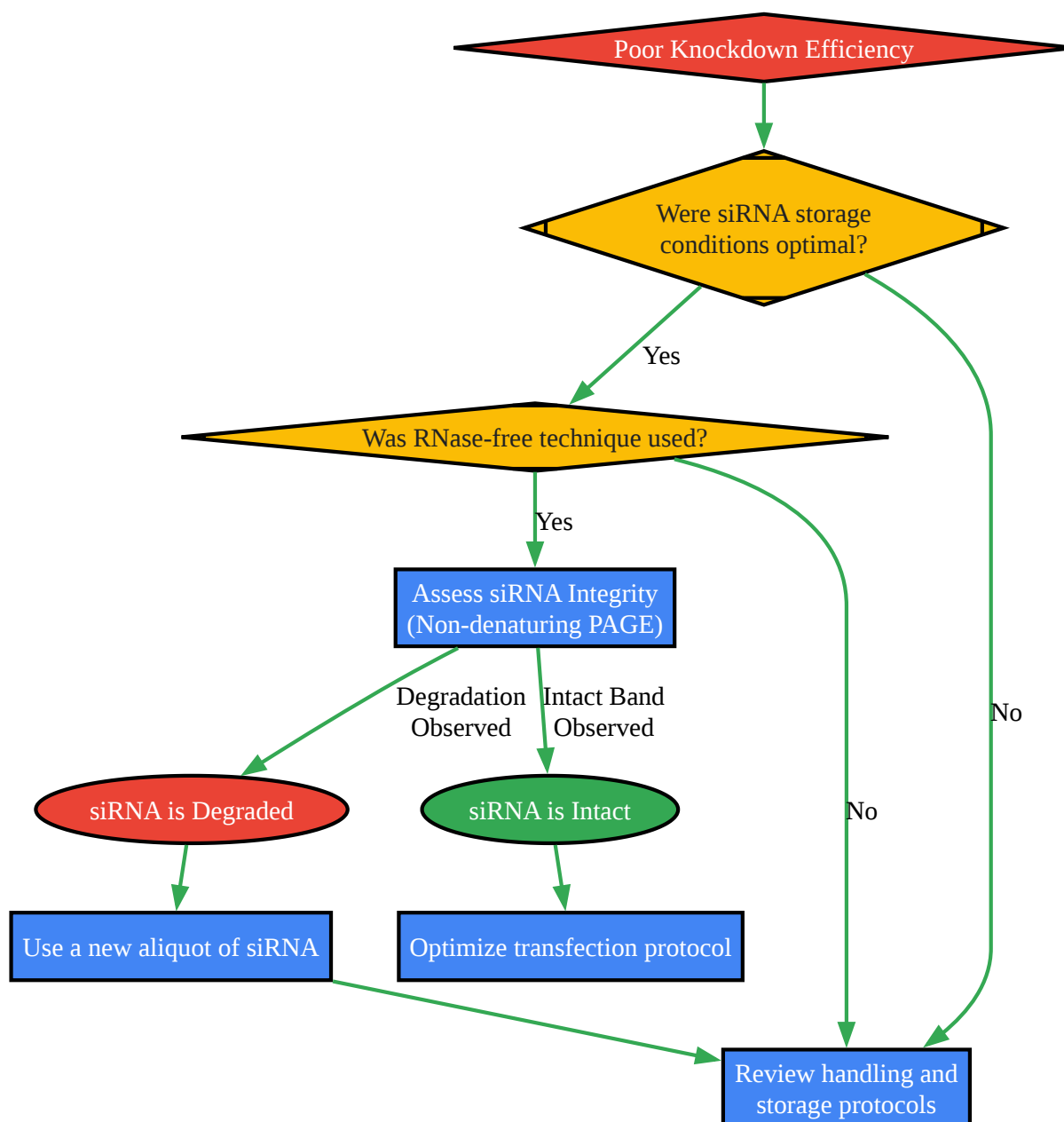
- Gel loading dye (RNase-free)
- Nucleic acid stain (e.g., SYBR Green)
- Gel imaging system

Procedure:

- Prepare the 15-20% non-denaturing polyacrylamide gel in 1X TBE buffer.
- Dilute a small amount of your LANCL1 siRNA sample in RNase-free water or 1X TE buffer. A typical amount to load is 10-20 pmol.
- Add the appropriate amount of gel loading dye to your siRNA sample.
- Load the samples into the wells of the gel.
- Run the gel in 1X TBE buffer at a constant voltage (e.g., 100-150V) until the dye front has migrated to the bottom of the gel.
- Stain the gel with a suitable nucleic acid stain according to the manufacturer's instructions.
- Visualize the gel using a gel imaging system. A single, sharp band corresponding to the size of the siRNA duplex indicates that the siRNA is intact.

Visualizations





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